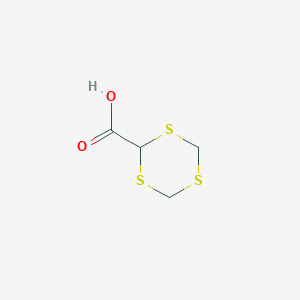
1,3,5-trithiane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trithiane-2-carboxylic acid, also known as TCA, is a sulfur-containing organic compound with the molecular formula C5H6O2S3. TCA has been widely used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1,3,5-trithiane-2-carboxylic Acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1,3,5-trithiane-2-carboxylic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 1,3,5-trithiane-2-carboxylic Acid also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Furthermore, 1,3,5-trithiane-2-carboxylic Acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
1,3,5-trithiane-2-carboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1,3,5-trithiane-2-carboxylic Acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1,3,5-trithiane-2-carboxylic Acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1,3,5-trithiane-2-carboxylic Acid has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-trithiane-2-carboxylic Acid has several advantages for lab experiments such as its low cost, high stability, and ease of synthesis. 1,3,5-trithiane-2-carboxylic Acid can also be easily modified to produce derivatives with different chemical properties. However, 1,3,5-trithiane-2-carboxylic Acid has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the safety and efficacy of 1,3,5-trithiane-2-carboxylic Acid in lab experiments.
Orientations Futures
For 1,3,5-trithiane-2-carboxylic Acid research include the development of more potent and selective derivatives and the evaluation of its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
1,3,5-trithiane-2-carboxylic Acid can be synthesized through a multi-step process starting from the reaction of formaldehyde and hydrogen sulfide to produce 1,3,5-trithiane. This intermediate can then be oxidized with potassium permanganate to form 1,3,5-trithiane-2-carboxylic Acid. The yield of 1,3,5-trithiane-2-carboxylic Acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
1,3,5-trithiane-2-carboxylic Acid has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1,3,5-trithiane-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1,3,5-trithiane-2-carboxylic Acid also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1,3,5-trithiane-2-carboxylic Acid has been found to protect neuronal cells from oxidative stress and improve cognitive function.
Propriétés
Nom du produit |
1,3,5-trithiane-2-carboxylic Acid |
|---|---|
Formule moléculaire |
C4H6O2S3 |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
Clé InChI |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
SMILES canonique |
C1SCSC(S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
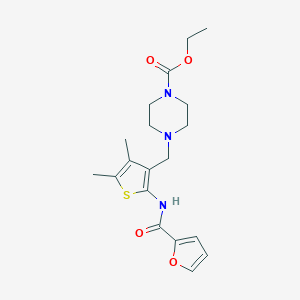
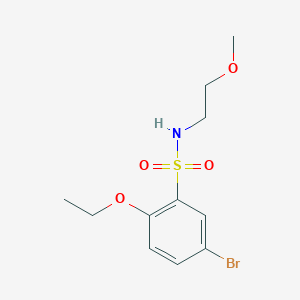
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
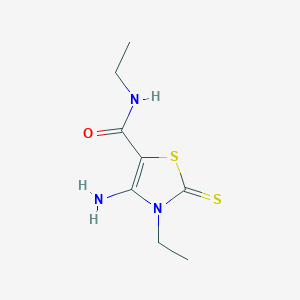
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
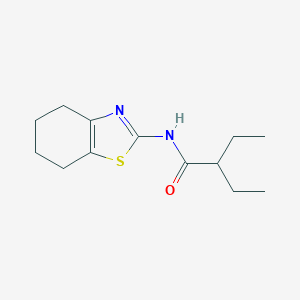
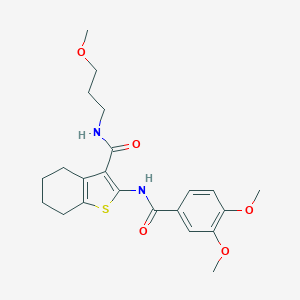
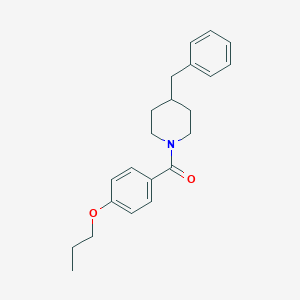
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256482.png)
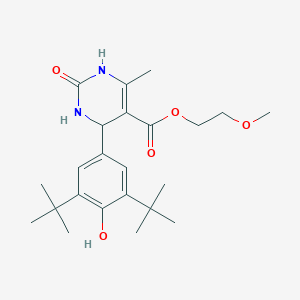
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B256487.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)